molecular formula C17H12ClNOS3 B11698603 (5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11698603
M. Wt: 377.9 g/mol
InChI Key: MVROFRSQWPMWKR-DHDCSXOGSA-N
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Description

(5Z)-3-(3-CHLOROPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorophenyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-CHLOROPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-chlorobenzaldehyde with 4-(methylsulfanyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol, with a catalytic amount of acid to facilitate the condensation reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-CHLOROPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine to facilitate the substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidinone derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(5Z)-3-(3-CHLOROPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-CHLOROPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-BROMOPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(3-FLUOROPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-3-(3-CHLOROPHENYL)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, influences its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C17H12ClNOS3

Molecular Weight

377.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClNOS3/c1-22-14-7-5-11(6-8-14)9-15-16(20)19(17(21)23-15)13-4-2-3-12(18)10-13/h2-10H,1H3/b15-9-

InChI Key

MVROFRSQWPMWKR-DHDCSXOGSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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